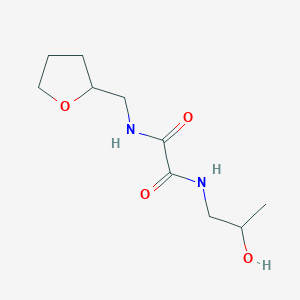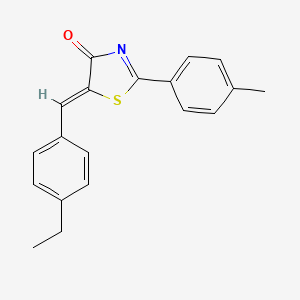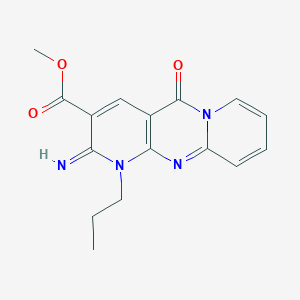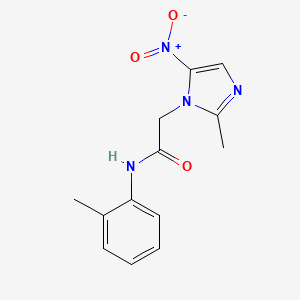![molecular formula C19H18ClN3O3S B11608560 N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11608560.png)
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, an oxadiazole ring, and a sulfanyl-acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the Chloro-Methylphenyl Group: The final step involves coupling the oxadiazole-sulfanyl intermediate with a chloro-methylphenyl derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring and sulfanyl group may play crucial roles in its biological activity, potentially interacting with enzymes or receptors involved in key cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(2-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(5-Chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring and sulfanyl group differentiates it from other similar compounds, potentially leading to unique biological activities and industrial applications.
Propriétés
Formule moléculaire |
C19H18ClN3O3S |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12-15(20)4-3-5-16(12)21-17(24)11-27-19-23-22-18(26-19)10-13-6-8-14(25-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
Clé InChI |
TVQHLJQPDIANMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-3-oxopropyl)hexanoic acid](/img/structure/B11608484.png)
![(6Z)-6-({1-[3-(2,3-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11608490.png)
![4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium](/img/structure/B11608502.png)
![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11608509.png)
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide](/img/structure/B11608516.png)
![(5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11608525.png)
![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11608547.png)



![2-[(4-methylphenyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11608565.png)
![N-cyclohexyl-7-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608571.png)

![3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol](/img/structure/B11608577.png)
